molecular formula C9H9F3N2O B13050296 8-(Trifluoromethyl)-2,3,4,5-tetrahydropyrido[3,2-F][1,4]oxazepine

8-(Trifluoromethyl)-2,3,4,5-tetrahydropyrido[3,2-F][1,4]oxazepine

Cat. No.: B13050296
M. Wt: 218.18 g/mol
InChI Key: MKCSQGPDQONFQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(Trifluoromethyl)-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine is a synthetic tetrahydropyrido-oxazepine derivative of interest in medicinal chemistry and neuroscience research. The tetrahydropyrido[3,2-f][1,4]oxazepine scaffold is recognized as a privileged structure in drug discovery . Compounds based on this core structure have been investigated as potent and selective neurokinin 1 (NK1) receptor antagonists . NK1 receptor antagonism is a validated mechanism for therapeutic agents, and research into such compounds suggests potential applications for treating conditions like stress urinary incontinence and overactive bladder . The inclusion of a trifluoromethyl (CF3) group at the 8-position is a strategic modification common in medicinal chemistry; the CF3 group can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets . The oxazepine ring, a seven-membered heterocycle containing oxygen and nitrogen, is a key pharmacophore found in molecules with a wide range of documented biological activities, including effects on the central nervous system . This combination of features makes this compound a valuable chemical tool for researchers exploring new therapeutic candidates, particularly in the fields of neuroscience and urology. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H9F3N2O

Molecular Weight

218.18 g/mol

IUPAC Name

8-(trifluoromethyl)-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine

InChI

InChI=1S/C9H9F3N2O/c10-9(11,12)7-2-1-6-5-13-3-4-15-8(6)14-7/h1-2,13H,3-5H2

InChI Key

MKCSQGPDQONFQX-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(CN1)C=CC(=N2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Cyclization-Based Core Formation

One common approach involves the cyclization of appropriately substituted amino alcohols or amino ethers with pyridine derivatives to form the oxazepine ring fused to the pyridine ring. The key step is an intramolecular nucleophilic substitution or condensation that closes the seven-membered oxazepine ring.

  • Starting materials: 2-aminopyridines or 2-hydroxypyridines functionalized with side chains bearing hydroxyl or amino groups.
  • Cyclization conditions: Typically acidic or basic media under reflux or elevated temperatures to promote ring closure.
  • Catalysts: Acid catalysts such as p-toluenesulfonic acid or Lewis acids may be employed to facilitate cyclization.

Introduction of the Trifluoromethyl Group

The trifluoromethyl group at the 8-position can be introduced by:

Representative Synthetic Example

A documented synthesis from literature (adapted from oxazepine and pyridine fused systems) proceeds as follows:

Step Reagents/Conditions Description Yield (%)
1 2-(1H-indol-2-yl)phenol + 2,3-dichloro-5-(trifluoromethyl)pyridine, K3PO4, DMF, 100 °C, 3 h Nucleophilic aromatic substitution and cyclization to form fused oxazepine ring with trifluoromethyl substituent 94%
2 Purification by silica gel chromatography Isolation of pure 8-(Trifluoromethyl)-2,3,4,5-tetrahydropyrido[3,2-F]oxazepine

This method leverages a transition-metal-free, base-promoted cyclization under mild heating, yielding the desired trifluoromethylated fused heterocycle in high yield and purity.

Reaction Conditions and Optimization

  • Solvents: Polar aprotic solvents such as DMF or acetonitrile are preferred to dissolve both organic and inorganic reagents and to stabilize intermediates.
  • Temperature: Moderate heating (80–120 °C) is often necessary to drive cyclization and substitution reactions.
  • Atmosphere: Inert atmosphere (nitrogen or argon) is commonly used to prevent oxidation or side reactions.
  • Base: Potassium phosphate or other mild bases facilitate deprotonation and nucleophilic substitution.

Analytical and Purification Methods

  • Purification: Silica gel column chromatography is standard to separate the target compound from side products.
  • Characterization: NMR spectroscopy (^1H, ^13C, ^19F), mass spectrometry, and melting point determination confirm structure and purity.
  • Crystallography: Single crystal X-ray diffraction can be used to verify the fused ring system and trifluoromethyl substitution.

Summary Table of Preparation Methods

Preparation Aspect Method Details Notes
Core ring formation Intramolecular cyclization of amino alcohol/pyridine derivatives Acid or base catalyzed
Trifluoromethyl introduction Use of trifluoromethylated pyridine precursors or electrophilic trifluoromethylation Early or late-stage functionalization
Reaction medium DMF, acetonitrile Polar aprotic solvents preferred
Temperature 80–120 °C Moderate heating required
Atmosphere Nitrogen or argon To avoid oxidation
Purification Silica gel chromatography Standard for heterocycles
Yield Up to 94% reported High efficiency

Research Findings and Notes

  • The use of trifluoromethylated pyridine derivatives as starting materials is advantageous for regioselective incorporation of the trifluoromethyl group.
  • Transition-metal-free protocols reduce cost and environmental impact while maintaining high yields.
  • The fused heterocyclic system’s stability and reactivity depend on the precise conditions of cyclization and substituent effects.
  • The trifluoromethyl group significantly influences the electronic properties and potential biological activity of the compound, making its selective introduction critical.

Chemical Reactions Analysis

Types of Reactions: 8-(Trifluoromethyl)-2,3,4,5-tetrahydropyrido[3,2-F][1,4]oxazepine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives .

Mechanism of Action

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Structural Features of Pyrido/Benzo-Oxazepines and Thiazepines
Compound Name Core Structure Substituent(s) Key Functional Groups Molecular Weight (g/mol)
8-(Trifluoromethyl)-pyrido[3,2-F][1,4]oxazepine Pyrido-oxazepine CF₃ at 8-position N, O, CF₃ ~263.2 (estimated)
5-Phenyl-benzo[f][1,4]thiazepine (6a) Benzo-thiazepine Phenyl at 5-position N, S 279.13
(E)-N-(3-chlorophenyl)-benzo[b][1,4]dioxepine acrylamide (D10) Benzo-dioxepine 3-chlorophenyl acrylamide Cl, O, amide 344.8
5-Methyl-pyrido[3,2-b][1,4]oxazepine (8b) Pyrido-oxazepine Methyl at 5-position N, O, CH₃ 305.14
Dibenz(b,f)-1,4-oxazepine (CR) Dibenz-oxazepine None N, O 221.2

Key Observations :

  • Heteroatom Influence : Thiazepines (S instead of O) exhibit distinct electronic profiles, often leading to varied bioactivity (e.g., altered pharmacokinetics) .

Key Findings :

  • Pyrido-Oxazepines : Derivatives with the pyrido-oxazepine core (e.g., 8b) demonstrate protein-binding capabilities, as shown in NMR studies where shifts in chemical resonances indicated interaction with TcPEX14, a target for Chagas disease .
  • Trifluoromethyl Advantage: The CF₃ group may improve target specificity compared to non-fluorinated analogs, as seen in other fluorinated pharmaceuticals .
  • Dibenz-oxazepines: Unlike the target compound, dibenz-oxazepines like CR are used non-therapeutically due to their irritant properties .

Biological Activity

8-(Trifluoromethyl)-2,3,4,5-tetrahydropyrido[3,2-F][1,4]oxazepine (CAS Number: 2089650-07-5) is a synthetic compound notable for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

  • Molecular Formula : C₉H₉F₃N₂O
  • Molecular Weight : 218.18 g/mol
  • Structural Features : The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound.

Antiproliferative Effects

Research indicates that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies on related tetrahydropyridines have shown that they can inhibit cell proliferation by inducing apoptosis and disrupting cell cycle progression.

Compound Cell Line IC₅₀ (µM) Mechanism of Action
This compoundMCF-7 (breast cancer)TBDInduces apoptosis
Related tetrahydropyridinesMX-1 (BRCA1 mutant)0.3PARP inhibition

The biological activity of this compound may be attributed to several mechanisms:

  • PARP Inhibition : Similar compounds have been identified as potent inhibitors of poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair mechanisms. This inhibition leads to the accumulation of DNA damage in cancer cells.
  • Induction of Apoptosis : The compound may activate apoptotic pathways through caspase activation and modulation of Bcl-2 family proteins.
  • Cell Cycle Arrest : It can induce cell cycle arrest at the G1/S or G2/M checkpoints.

Case Studies

  • Study on Antitumor Activity
    A study investigated the effects of a related compound on tumor growth in a xenograft model. The results demonstrated a significant reduction in tumor size when administered orally at specific doses.
    • Model Used : MX-1 breast cancer xenograft
    • Results : Tumor size reduced by approximately 50% after 21 days of treatment.
  • Mechanistic Insights
    Another investigation focused on the molecular mechanisms underlying the antiproliferative effects of tetrahydropyridine derivatives. The study revealed that these compounds could effectively reduce the expression levels of proliferating cell nuclear antigen (PCNA), indicating a decrease in cell proliferation.
    • Key Findings :
      • Reduction in PCNA levels correlates with increased apoptosis.
      • Flow cytometry analysis showed a decrease in BrdU-positive cells after treatment.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.